![molecular formula C20H15FN2O2S B2969070 2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide CAS No. 1428348-71-3](/img/structure/B2969070.png)

2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

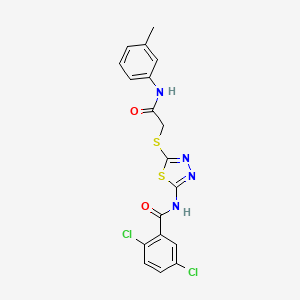

2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is a compound belonging to the class of benzothiadiazine derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Diuretic and Antihypertensive Agents

1,2,4-Benzothiadiazine 1,1-dioxide derivatives, such as chlorothiazide and hydrochlorothiazide, have been long used in human therapy as diuretic and antihypertensive agents . The compound under discussion shares structural features with these derivatives, suggesting potential applications in this field .

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with antimicrobial activity . The presence of various functional groups attached to the ring, such as halogens at the 7 and 8 positions, can enhance this activity .

Antiviral Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has also been linked to antiviral activity . This suggests that the compound could be explored for potential applications in antiviral therapies .

Antidiabetic Agents

The 1,2,4-benzothiadiazine-1,1-dioxide ring has shown potential in the treatment of diabetes . This opens up possibilities for the compound to be used in the development of antidiabetic agents .

Anticancer Agents

The compound’s structural similarity to phthalazinone derivatives, which are used as anticancer agents, suggests potential applications in cancer therapy .

KATP Channel Activators

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with the activation of ATP-sensitive potassium (KATP) channels . This suggests potential applications in conditions where the activation of these channels could be beneficial .

AMPA Receptor Modulators

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been linked to the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . This suggests potential applications in neurological conditions where the modulation of these receptors could be beneficial .

PI3Kδ Inhibitors

Molecular docking studies have suggested that the compound could act as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) . This opens up potential applications in conditions where the inhibition of PI3Kδ could be beneficial .

Mechanism of Action

Target of Action

The primary target of 2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is the phosphoinositide 3-kinases (PI3Ks), specifically the PI3Kδ isoform . PI3Ks are a family of lipid kinases that regulate numerous biological functions, including cell growth, proliferation, differentiation, motility, and intracellular trafficking .

Mode of Action

The compound interacts with its target, PI3Kδ, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the ATP-binding site of the kinase . The compound’s selectivity for PI3Kδ over other PI3K isoforms is maintained, although its inhibitory potency is decreased compared to other lead compounds .

Biochemical Pathways

The inhibition of PI3Kδ by 2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and proliferation, and its dysregulation is often associated with cancer . By inhibiting PI3Kδ, the compound can potentially disrupt this pathway and exert anticancer effects .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of PI3Kδ and the subsequent disruption of the PI3K/AKT/mTOR pathway . This can potentially lead to the inhibition of cell growth and proliferation, particularly in cancer cells where this pathway is often dysregulated .

properties

IUPAC Name |

2-[(2-fluorophenyl)methyl]-4-phenyl-1λ6,2,3-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O2S/c21-18-12-6-4-10-16(18)14-23-22-20(15-8-2-1-3-9-15)17-11-5-7-13-19(17)26(23,24)25/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJYJLAOUOXKSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2968988.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2968991.png)

![3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole](/img/structure/B2968993.png)

![3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2968996.png)

![N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2968999.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969000.png)

![2-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenyl}-3-pyrrolidin-1-ylpyrazine](/img/structure/B2969004.png)

![ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2969007.png)